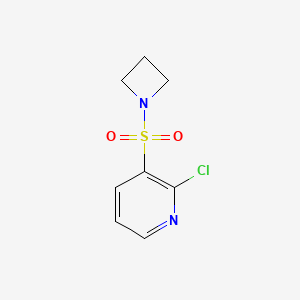
5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine, or 5BC2DP, is a heterocyclic compound that has become increasingly important in the fields of chemical synthesis, pharmaceuticals, and biochemistry. It is a versatile molecule with a wide range of applications in both organic and inorganic chemistry. 5BC2DP is a building block for the synthesis of many complex molecules and has been used to create a variety of pharmaceuticals, including drugs for the treatment of cancer, diabetes, and hypertension. 5BC2DP is also used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
Spectroscopic and Structural Applications
5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine and its derivatives have been extensively studied for their spectroscopic and structural properties. For instance, spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies has been performed to understand the geometric structure, vibrational frequencies, and chemical shift values of similar compounds. Such studies are essential for understanding the molecular structure and reactivity of these compounds, often using computational methods like density functional theory (DFT) (Vural & Kara, 2017). Additionally, crystal structure analyses have been conducted to ascertain the stereostructures of these compounds, providing insights into their absolute configurations and potential applications in fields like medicinal chemistry (Zhou et al., 2015).
Synthetic Chemistry Applications
In synthetic chemistry, these compounds are pivotal intermediates. For example, they are used in the synthesis of chlor-antraniliprole, a novel insecticide, showcasing the role of these compounds in agricultural chemistry (Wen-bo, 2011). They are also employed in the synthesis of various organic compounds through palladium-catalyzed cross-coupling reactions, indicating their versatility in synthetic organic chemistry (Yuqiang, 2011).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the derivatives of 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine have been explored for their biological activities. For instance, certain derivatives have shown inhibitory activity against PI3Kα kinase, indicating their potential in cancer treatment (Zhou et al., 2015). Additionally, these compounds have been investigated for their antimicrobial activities, offering insights into their potential applications in combating bacterial infections (Wang et al., 2008).
properties
IUPAC Name |
5-bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2N2/c10-6-3-7(11)8(14-4-6)15-2-1-9(12,13)5-15/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLWDUUOJTPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)






